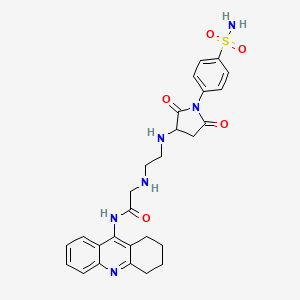

eeAChE-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H30N6O5S |

|---|---|

Molecular Weight |

550.6 g/mol |

IUPAC Name |

2-[2-[[2,5-dioxo-1-(4-sulfamoylphenyl)pyrrolidin-3-yl]amino]ethylamino]-N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide |

InChI |

InChI=1S/C27H30N6O5S/c28-39(37,38)18-11-9-17(10-12-18)33-25(35)15-23(27(33)36)30-14-13-29-16-24(34)32-26-19-5-1-3-7-21(19)31-22-8-4-2-6-20(22)26/h1,3,5,7,9-12,23,29-30H,2,4,6,8,13-16H2,(H2,28,37,38)(H,31,32,34) |

InChI Key |

SHUFPOCNDZLDGD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=O)CNCCNC4CC(=O)N(C4=O)C5=CC=C(C=C5)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Acetylcholinesterase Inhibitors: A Technical Guide

Disclaimer: A comprehensive search of publicly available scientific literature did not yield specific information on a compound designated "eeAChE-IN-1." Therefore, this document provides a detailed technical guide on the general mechanism of action of acetylcholinesterase inhibitors, leveraging data from well-characterized examples relevant to researchers, scientists, and drug development professionals.

Core Mechanism of Action: Potentiating Cholinergic Neurotransmission

Acetylcholinesterase (AChE) inhibitors are a class of compounds that enhance cholinergic signaling by preventing the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] In a healthy synapse, ACh is released from the presynaptic neuron, binds to nicotinic and muscarinic receptors on the postsynaptic membrane to propagate a signal, and is then rapidly hydrolyzed into choline and acetate by the enzyme acetylcholinesterase.[3][4] This rapid degradation terminates the signal.

AChE inhibitors bind to the active site of the acetylcholinesterase enzyme, preventing it from breaking down acetylcholine.[1] This leads to an accumulation of acetylcholine in the synaptic cleft, thereby increasing both the level and duration of its action on postsynaptic receptors.[1] This enhanced cholinergic activity is the primary therapeutic effect for conditions characterized by a deficit in cholinergic neurotransmission, such as Alzheimer's disease.[2][5]

Quantitative Inhibitory Potency of Representative AChE Inhibitors

The potency of acetylcholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity, while the Ki is a measure of the binding affinity of the inhibitor to the enzyme. Lower values for both IC50 and Ki indicate a more potent inhibitor.

Below is a summary of reported in vitro inhibitory activities for several well-known AChE inhibitors against acetylcholinesterase.

| Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type | Source |

| Donepezil | 0.024 | 0.024 | Competitive | [1] |

| Galantamine | 0.52 | - | Competitive | [1][6] |

| Rivastigmine | 71.1 | - | - | [7] |

| Tacrine | 0.0145 | - | - | [5] |

Note: IC50 and Ki values can vary between studies depending on the experimental conditions, such as the source of the enzyme and the assay methodology.

Binding Interactions with Acetylcholinesterase

The active site of acetylcholinesterase is located at the bottom of a deep and narrow gorge, approximately 20 Å deep. This gorge contains two main binding sites: the catalytic anionic site (CAS) at the bottom and the peripheral anionic site (PAS) at the entrance.

-

Catalytic Anionic Site (CAS): This site is responsible for the hydrolysis of acetylcholine. It contains the catalytic triad of amino acids (serine, histidine, and glutamate) that are essential for the enzymatic reaction. Competitive inhibitors, like donepezil, bind directly to the CAS, preventing acetylcholine from accessing the catalytic machinery.

-

Peripheral Anionic Site (PAS): Located at the rim of the gorge, the PAS is thought to initially bind acetylcholine before it proceeds to the CAS. Some inhibitors can bind to the PAS and allosterically modulate the enzyme's activity or block the entry of the substrate.

The binding of an inhibitor to these sites is often mediated by a combination of hydrophobic interactions, hydrogen bonds, and π-cation interactions with the aromatic amino acid residues that line the gorge.

Signaling Pathway Affected by AChE Inhibition

The primary signaling pathway affected by acetylcholinesterase inhibitors is the cholinergic signaling pathway. By increasing the concentration of acetylcholine in the synapse, these inhibitors enhance the activation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron.

Caption: Cholinergic synapse signaling pathway and the action of an AChE inhibitor.

Experimental Protocols for Characterizing AChE Inhibitors

A variety of in vitro and in vivo methods are employed to characterize the mechanism of action of acetylcholinesterase inhibitors.

In Vitro AChE Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay to determine the inhibitory potency of a compound.

Principle: The assay measures the activity of AChE by detecting the product of the hydrolysis of acetylthiocholine (ATCh), a synthetic substrate. AChE hydrolyzes ATCh to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Detailed Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (e.g., 100 mM, pH 8.0)

-

DTNB solution (e.g., 10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCh) solution (e.g., 75 mM in deionized water)

-

AChE enzyme solution (e.g., from Electrophorus electricus or human recombinant, diluted in phosphate buffer to a working concentration)

-

Test inhibitor solutions at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

25 µL of the test inhibitor solution (or vehicle for control).

-

125 µL of DTNB solution.

-

25 µL of AChE enzyme solution.

-

-

Mix and pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding 25 µL of the ATCh substrate solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for characterizing a novel acetylcholinesterase inhibitor.

Caption: A generalized experimental workflow for the characterization of an AChE inhibitor.

Conclusion

The mechanism of action of acetylcholinesterase inhibitors is well-established and centers on the potentiation of cholinergic neurotransmission through the prevention of acetylcholine degradation. This guide has outlined the core principles, quantitative measures of potency, binding site interactions, and key experimental methodologies used to characterize these compounds. For any novel inhibitor, a systematic approach combining in vitro, ex vivo, and in vivo studies is crucial for a comprehensive understanding of its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. drugs.com [drugs.com]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Selectivity of Acetylcholinesterase Inhibitors: A Case Study

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of a specific acetylcholinesterase (AChE) inhibitor, herein exemplified by the compound C629-0196, for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). A comprehensive understanding of this selectivity is crucial for the development of therapeutic agents with improved efficacy and reduced side effects.

Core Concepts in Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] While both enzymes can hydrolyze acetylcholine, their substrate specificities and tissue distribution differ, leading to distinct physiological roles.[2] Selective inhibition of AChE is a primary therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[3] By preventing the breakdown of acetylcholine, AChE inhibitors increase its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1]

Quantitative Analysis of Inhibitor Selectivity

The selectivity of an inhibitor is quantitatively expressed by comparing its potency against the target enzyme (AChE) versus a related off-target enzyme (BChE). This is typically determined by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher inhibitory potency.

The selectivity index (SI) is calculated as the ratio of the IC50 value for BChE to the IC50 value for AChE (SI = IC50 BChE / IC50 AChE). A higher SI value signifies greater selectivity for AChE.

Table 1: Inhibitory Potency and Selectivity of C629-0196

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) |

| C629-0196 | eeAChE | 1.28 ± 0.83[4] | >78* |

| eqBChE | >100[4] |

*The selectivity index is presented as a lower bound because the IC50 for BChE was greater than the highest tested concentration.eeAChE refers to AChE from Electrophorus electricus, and eqBChE refers to BChE from equine serum.

The data clearly demonstrates that C629-0196 is a potent and highly selective inhibitor of AChE, with no significant activity against BChE at the concentrations tested.[4]

Experimental Protocol: Determination of Cholinesterase Inhibition

The following is a detailed methodology for determining the IC50 values and thus the selectivity of a cholinesterase inhibitor, based on the widely used Ellman's method.[4][5]

1. Materials and Reagents:

-

Acetylcholinesterase (from Electrophorus electricus)

-

Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) - Substrate for AChE

-

Butyrylthiocholine iodide (BTCI) - Substrate for BChE

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test inhibitor compound (e.g., C629-0196)

-

Positive control (e.g., Donepezil for AChE, Tacrine for BChE)[4]

-

96-well microplate reader

2. Preparation of Solutions:

-

Prepare stock solutions of the enzymes, substrates, DTNB, and the test inhibitor in the appropriate buffer.

-

Create a series of dilutions of the test inhibitor to determine the dose-response curve.

3. Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, the enzyme solution (AChE or BChE), and the test inhibitor at various concentrations.

-

Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate (ATCI for AChE or BTCI for BChE) and DTNB to the wells.

-

The enzyme hydrolyzes the thiocholine substrate, producing thiocholine.

-

Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), a colored product.

-

Measure the absorbance of the TNB product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.[5]

4. Data Analysis:

-

Calculate the rate of the enzymatic reaction for each inhibitor concentration.

-

Determine the percentage of enzyme inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Selectivity Index (SI) as described previously.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the selectivity of a cholinesterase inhibitor.

Caption: Workflow for determining cholinesterase inhibitor selectivity.

This systematic approach ensures the reliable and reproducible determination of the inhibitory potency and selectivity of novel compounds, which is a critical step in the drug discovery and development process for new AChE inhibitors.

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25887E [pubs.rsc.org]

- 5. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro Enzymatic Assays of eeAChE-IN-1

This guide provides a comprehensive overview of the in vitro enzymatic assays for eeAChE-IN-1, a potent inhibitor of acetylcholinesterase from Electrophorus electricus (eeAChE). Tailored for researchers, scientists, and professionals in drug development, this document details the core methodologies, presents quantitative data in a structured format, and visualizes experimental workflows and underlying principles.

Introduction to this compound and Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal transmission at cholinergic synapses.[1] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. This compound has emerged as a significant subject of study due to its potent inhibitory effect on eeAChE. In vitro enzymatic assays are fundamental for characterizing the potency and mechanism of action of such inhibitors.

Quantitative Data Summary

The primary metric for quantifying the potency of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | Target Enzyme | IC50 Value | Reference |

| This compound | Electrophorus electricus Acetylcholinesterase (eeAChE) | 23 nM | --INVALID-LINK-- |

Experimental Protocol: Ellman's Assay for eeAChE Activity

The most widely used method for measuring AChE activity in vitro is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the reaction of the product of acetylthiocholine hydrolysis with a chromogenic reagent.

Principle of the Assay

The assay involves a two-step reaction. First, acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate. Subsequently, the thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at or near 412 nm. The rate of color development is directly proportional to the acetylcholinesterase activity.

Signaling Pathway Diagram

Caption: Principle of the Ellman's assay for acetylcholinesterase activity and its inhibition.

Reagents and Materials

-

Enzyme: Electrophorus electricus acetylcholinesterase (eeAChE)

-

Substrate: Acetylthiocholine iodide (ATCI)

-

Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Inhibitor: this compound

-

Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Instrumentation: 96-well microplate reader capable of measuring absorbance at 405-412 nm.

-

Consumables: 96-well microplates, pipette tips.

Stock Solution Preparation

| Reagent | Stock Concentration | Solvent |

| eeAChE | 1 U/mL | 0.1 M Phosphate Buffer, pH 8.0 |

| ATCI | 14 mM | Deionized Water |

| DTNB | 10 mM | 0.1 M Phosphate Buffer, pH 7.0-8.0 |

| This compound | 10 mM | DMSO |

Note: Further serial dilutions of the inhibitor are required to determine the IC50 value.

Assay Protocol in a 96-Well Plate Format

The following protocol is a representative method adapted from established procedures for determining acetylcholinesterase inhibition.

-

Assay Preparation:

-

Prepare serial dilutions of this compound in 0.1 M phosphate buffer (pH 8.0) to achieve a range of final assay concentrations.

-

In a 96-well plate, add the following to each well in triplicate:

-

Test Wells: 10 µL of this compound dilution.

-

Control (100% activity) Wells: 10 µL of buffer (with a corresponding percentage of DMSO as the test wells).

-

Blank (No enzyme) Wells: 20 µL of buffer.

-

-

Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to all wells.

-

Add 10 µL of 1 U/mL eeAChE solution to the test and control wells.

-

-

Pre-incubation:

-

Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add 10 µL of 10 mM DTNB to all wells.

-

Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI to all wells.

-

Immediately start measuring the absorbance at 412 nm every 30-60 seconds for a period of 5-10 minutes using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Correct the rates of the test and control wells by subtracting the rate of the blank wells.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the in vitro enzymatic assay for this compound.

Caption: Workflow for the in vitro enzymatic assay of this compound.

Conclusion

This technical guide provides a detailed framework for conducting in vitro enzymatic assays to characterize the inhibitory activity of this compound against acetylcholinesterase. The presented protocol, based on the well-established Ellman's method, along with the structured data and visual diagrams, offers a comprehensive resource for researchers in the field of neuropharmacology and drug discovery. Adherence to a consistent and well-documented protocol is crucial for obtaining reliable and reproducible results.

References

An In-Depth Technical Guide on the Structure-Activity Relationship of Quinoxaline-Based Acetylcholinesterase Inhibitors

This technical guide provides a detailed examination of the structure-activity relationship (SAR) of a series of quinoxaline derivatives as inhibitors of acetylcholinesterase from Electrophorus electricus (eeAChE). This document is intended for researchers, scientists, and drug development professionals working on novel therapies for neurodegenerative diseases such as Alzheimer's disease, where acetylcholinesterase (AChE) is a key therapeutic target.[1]

Introduction to Acetylcholinesterase and its Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate.[2][3] This action terminates the nerve impulse at cholinergic synapses. In conditions like Alzheimer's disease, there is a deficit of acetylcholine, leading to cognitive impairment.[3] Inhibiting AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, which is a primary strategy for the symptomatic treatment of Alzheimer's.[2][3]

The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad. A peripheral anionic site (PAS) at the entrance of this gorge provides a binding site for certain inhibitors, and some compounds can bind to both sites.[4] Quinoxaline derivatives have emerged as a promising scaffold for the development of novel AChE inhibitors.[5]

Structure-Activity Relationship of Quinoxaline Derivatives

The following data summarizes the inhibitory activity of a series of synthesized quinoxaline derivatives against eeAChE and butyrylcholinesterase (BChE), providing insights into the structural requirements for potent and selective inhibition.

Table 1: Inhibitory Activity of Quinoxaline Analogs against eeAChE and BChE [5]

| Compound | R1 | R2 | R3 | eeAChE IC50 (µM) | BChE IC50 (µM) |

| 3a | H | H | H | 13.22 | 40.64 |

| 3b | H | Phenyl | H | 50.08 | 14.91 |

| 3c | CH3 | CH3 | H | 7.25 | > 100 |

| 4a | H | H | Cl | 23.87 | > 100 |

| 4c | CH3 | CH3 | Cl | 1.55 | > 100 |

| 5a | H | H | NO2 | 21.31 | 60.95 |

| 5c | CH3 | CH3 | NO2 | 1.11 | > 100 |

| 6a | H | H | NH2 | 1.15 | > 100 |

| 6c | CH3 | CH3 | NH2 | 0.077 | > 100 |

Key SAR Insights:

-

Substitution at R1 and R2: The introduction of methyl groups at the R1 and R2 positions of the quinoxaline ring generally leads to a significant increase in eeAChE inhibitory activity. For instance, compound 3c (IC50 = 7.25 µM) is more potent than the unsubstituted analog 3a (IC50 = 13.22 µM).[5] This trend is consistent across the series, with the dimethyl-substituted compounds 4c , 5c , and 6c being more active than their respective unsubstituted counterparts (4a , 5a , and 6a ).[5] In contrast, a phenyl group at the R2 position (3b ) diminishes activity against eeAChE.[5]

-

Substitution at R3: The nature of the substituent at the R3 position plays a crucial role in determining the inhibitory potency.

-

An amino group (NH2) at this position appears to be highly favorable for eeAChE inhibition. Compound 6c , with methyl groups at R1 and R2 and an amino group at R3, is the most potent compound in the series with an IC50 of 0.077 µM.[5]

-

Electron-withdrawing groups like chloro (Cl) and nitro (NO2) at R3 on the unsubstituted quinoxaline core (4a and 5a ) lead to reduced activity compared to the parent compound 3a .[5] However, in the presence of the dimethyl substitutions at R1 and R2, these electron-withdrawing groups enhance potency, as seen in 4c and 5c .[5]

-

-

Selectivity: The dimethyl-substituted quinoxaline derivatives (3c , 4c , 5c , and 6c ) exhibit high selectivity for eeAChE over BChE, with no significant inhibition of BChE at concentrations up to 100 µM.[5] In contrast, the unsubstituted quinoxaline 3a and its phenyl-substituted analog 3b show dual inhibition.[5]

Experimental Protocols

The in vitro inhibitory activity of the quinoxaline derivatives against eeAChE was determined using the spectrophotometric method developed by Ellman et al., with slight modifications.[6][7][8]

Materials:

-

Electrophorus electricus acetylcholinesterase (eeAChE)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (quinoxaline derivatives)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents: All reagents are prepared in the phosphate buffer. Stock solutions of the test compounds are typically dissolved in a suitable solvent like DMSO.

-

Assay Mixture Preparation: In a 96-well plate, the following are added in order:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of the test compound solution at various concentrations.

-

10 µL of eeAChE solution (e.g., 1 U/mL).

-

-

Pre-incubation: The plate is incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).[7][8]

-

Addition of DTNB: 10 µL of DTNB solution (e.g., 10 mM) is added to each well.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding 10 µL of the substrate, ATCI (e.g., 14 mM).[7]

-

Measurement: The absorbance is measured immediately and continuously for a set period (e.g., 10 minutes) at a wavelength of 412 nm using a microplate reader.[7] The rate of the reaction is determined from the change in absorbance over time.

-

Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate the mechanism of acetylcholinesterase action and inhibition, as well as the workflow for the Ellman's assay.

Caption: Cholinergic synapse showing ACh release, receptor binding, and hydrolysis by AChE, with inhibition by a quinoxaline derivative.

Caption: Workflow of the Ellman's method for determining acetylcholinesterase inhibition.

References

- 1. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 3. metrotechinstitute.org [metrotechinstitute.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 8. 3.8. In Vitro Acetylcholinesterase Assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for In Vitro Acetylcholinesterase (AChE) Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro acetylcholinesterase (AChE) inhibition assay using the Ellman method. This method is suitable for screening and characterizing potential AChE inhibitors, such as eeAChE-IN-1, a potent inhibitor of AChE from the electric eel (Electrophorus electricus).

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), which terminates the synaptic signal.[1][2] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is a key therapeutic target for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[3][4] In vitro AChE inhibition assays are fundamental for the discovery and development of new therapeutic agents targeting this enzyme. The most common method for this assay was developed by Ellman and utilizes a colorimetric reaction to measure enzyme activity.[5][6]

The inhibitor this compound has been identified as a potent inhibitor of electric eel acetylcholinesterase (eeAChE), with a reported IC50 value of 23 nM.[7] The following protocol details the procedure for determining the inhibitory potential of compounds like this compound against eeAChE.

Principle of the Assay

The in vitro AChE inhibition assay is based on the Ellman method, which measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[3][8] The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form TNB, which can be quantified spectrophotometrically at 412 nm.[3][4] The presence of an AChE inhibitor will reduce the rate of ATCI hydrolysis, leading to a decrease in the formation of TNB.

Data Presentation

The inhibitory activity of a test compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: Inhibitory Activity of this compound and Other Compounds against eeAChE

| Compound | IC50 Value | Reference |

| This compound | 23 nM | [7] |

| Chlorpyrifos-oxon (CPO) | 27 nM | [9] |

| Paraoxon-methyl (PMO) | 70 nM | [9] |

| Diazoxon (DZO) | 1.03 µM | [9] |

| Pirimicarb (PI) | 61 µM | [9] |

| Rimucoberin (RI) | 53 µM | [9] |

| Galantamine (GAL) | 1.92 µM | [5] |

| Compound 8 (a GAL derivative) | 27.79 nM | [5] |

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

This section provides a detailed methodology for performing the in vitro AChE inhibition assay.

Materials and Reagents

-

Electric eel acetylcholinesterase (eeAChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test inhibitor (e.g., this compound)

-

Positive control (e.g., Donepezil, Galantamine)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Preparation of Reagents

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of potassium phosphate buffer and adjust the pH to 8.0.

-

eeAChE Solution: Prepare a stock solution of eeAChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over the measurement period. A typical final concentration is 0.1 U/mL.

-

ATCI Solution (15 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 15 mM.[6]

-

DTNB Solution (3 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 3 mM.[10]

-

Test Inhibitor Solutions: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).[6] Prepare serial dilutions of the stock solution in phosphate buffer to achieve a range of desired concentrations for testing. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

Assay Procedure

-

Set up the Microplate:

-

Blank: 100 µL Phosphate Buffer + 100 µL Substrate Solution (ATCI + DTNB)

-

Control (100% activity): 50 µL Phosphate Buffer + 50 µL eeAChE Solution + 100 µL Substrate Solution

-

Inhibitor Wells: 50 µL Test Inhibitor Solution (at various concentrations) + 50 µL eeAChE Solution + 100 µL Substrate Solution

-

-

Pre-incubation: Add 50 µL of the test inhibitor solution (or buffer for the control) and 50 µL of the eeAChE solution to the respective wells of the 96-well plate.

-

Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.[5][6]

-

Initiate the Reaction: Prepare a substrate solution by mixing the ATCI and DTNB solutions. A common approach is to prepare a solution containing 0.2 mM DTNB and 0.24 mM ATCI in a suitable buffer.[5] Add 100 µL of the substrate solution to all wells to start the enzymatic reaction.

-

Measure Absorbance: Immediately after adding the substrate solution, measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 30-60 seconds for a period of 5-10 minutes.[6][10] Alternatively, for endpoint assays, incubate the plate for a fixed time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) and then measure the final absorbance.[3]

-

Calculate Percentage Inhibition: The percentage of AChE inhibition can be calculated using the following formula:

% Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

Where:

-

Activity_control is the rate of absorbance change in the control well.

-

Activity_inhibitor is the rate of absorbance change in the well with the inhibitor.

-

-

Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Cholinergic neurotransmission and its inhibition by an AChE inhibitor.

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro AChE inhibition assay.

References

- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. attogene.com [attogene.com]

- 5. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase inhibition in electric eel and human donor blood: an in vitro approach to investigate interspecies differences and human variability in toxicodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for eeAChE-IN-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of eeAChE-IN-1, a potent acetylcholinesterase (AChE) inhibitor, in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for researchers investigating cholinergic signaling and its role in various cellular processes, including neuroprotection and neurodegenerative diseases.

Introduction to this compound

This compound is a potent inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound increases the concentration and duration of action of ACh in the synaptic cleft and in non-synaptic cholinergic systems. This modulation of cholinergic signaling can have profound effects on cellular function, making this compound a valuable tool for studying the role of acetylcholine in health and disease.

Mechanism of Action: this compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, which can then activate both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs) on the cell surface. Activation of these receptors triggers various downstream signaling cascades, including the PI3K/Akt pathway, which is known to play a crucial role in cell survival and neuroprotection.

Quantitative Data Summary

While specific cellular data for this compound is limited, the following table provides a summary of its in vitro potency and comparative data for other commonly used AChE inhibitors in cell culture experiments. This information can be used as a starting point for designing experiments with this compound.

| Compound | Target | IC50 (in vitro) | Typical Cell Culture Concentration | Reference Cell Line | Key Effects |

| This compound | Electric Eel AChE | 23 nM | To be determined empirically (start with 10 nM - 1 µM) | SH-SY5Y (recommended) | Potent AChE inhibition |

| Donepezil | Human AChE | 5.7 - 10 nM | 1 - 10 µM | SH-SY5Y | Neuroprotection, increased sAPPα secretion |

| Rivastigmine | Human AChE & BChE | AChE: 4.6 µM | 3 - 100 µM | SH-SY5Y | Neuroprotection, enhanced heat shock response |

| Galantamine | Human AChE | 0.35 - 1.2 µM | 0.3 - 1 µM | SH-SY5Y | Neuroprotection, allosteric potentiation of nAChRs |

| Tacrine | Human AChE | 30 - 100 nM | 1 - 10 µM | SH-SY5Y | Neuroprotection, decreased PS1 levels |

Note: The optimal concentration of this compound for cell culture experiments should be determined experimentally for each cell line and specific assay. It is recommended to perform a dose-response curve to identify the most effective and non-toxic concentration range.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically provided as a lyophilized powder. Reconstitute the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working solutions by diluting it in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Culture and Treatment

The human neuroblastoma cell line SH-SY5Y is a commonly used and recommended model for studying the effects of acetylcholinesterase inhibitors due to its neuronal characteristics and expression of cholinergic markers.

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium, such as a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for optimal growth and response to treatment.

-

Treatment with this compound: Once the cells have reached the desired confluency (typically 70-80%), replace the culture medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in all experiments.

-

Incubation: Incubate the cells with this compound for the desired period, which can range from a few hours to 24-48 hours or longer, depending on the specific endpoint being measured.

Acetylcholinesterase Activity Assay (Ellman's Method)

This protocol allows for the measurement of intracellular AChE activity in cell lysates.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

AChE Activity Measurement:

-

In a 96-well plate, add a specific volume of cell lysate (normalized for protein concentration).

-

Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution to each well.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis: Calculate the AChE activity and express it as a percentage of the activity in the vehicle-treated control cells.

Cell Viability and Neuroprotection Assays

These assays are used to assess the cytotoxic effects of this compound and its potential to protect cells from various insults.

-

Induction of Cell Death: To evaluate neuroprotective effects, treat the cells with a neurotoxic agent (e.g., amyloid-beta peptide, hydrogen peroxide, or staurosporine) in the presence or absence of this compound.

-

MTT Assay (Cell Viability):

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at 570 nm. Higher absorbance indicates greater cell viability.

-

-

LDH Assay (Cytotoxicity):

-

Collect the cell culture supernatant.

-

Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit.

-

Higher LDH activity in the supernatant corresponds to increased cell death.

-

Visualization of Signaling Pathways and Workflows

Cholinergic Signaling Pathway

Application Notes and Protocols for eeAChE-IN-1 in Alzheimer's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[1][2] One of the key pathological hallmarks of AD is the degeneration of cholinergic neurons, leading to a deficiency in the neurotransmitter acetylcholine (ACh).[2][3] Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft.[2][4][5] Inhibition of AChE is a well-established therapeutic strategy to increase the levels of ACh in the brain, thereby enhancing cholinergic neurotransmission and providing symptomatic relief for patients with AD.[1][2][3][6]

eeAChE-IN-1 is a potent and selective inhibitor of acetylcholinesterase designed for the investigation of Alzheimer's disease models. Its high affinity and specificity for AChE make it an invaluable tool for researchers studying the cholinergic hypothesis and developing novel therapeutics for AD. These application notes provide detailed protocols for the use of this compound in various experimental settings, along with data presentation and visualization of relevant pathways and workflows.

Mechanism of Action

This compound acts as a reversible inhibitor of acetylcholinesterase. It binds to the active site of the AChE enzyme, preventing the hydrolysis of acetylcholine.[4][7] This leads to an accumulation of ACh in the synaptic cleft, which in turn enhances the stimulation of postsynaptic cholinergic receptors (muscarinic and nicotinic).[3][4] The increased cholinergic signaling is believed to be responsible for the improvements in cognitive function observed with AChE inhibitor treatment.[1][2]

Figure 1: Mechanism of action of this compound in the cholinergic synapse.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound based on in vitro and in vivo studies.

Table 1: In Vitro Enzyme Inhibition Data

| Parameter | Value | Species |

| IC50 (AChE) | 5.2 nM | Human (recombinant) |

| IC50 (BChE) | 320 nM | Human (plasma) |

| Selectivity Index (BChE/AChE) | 61.5 | |

| Ki (AChE) | 2.8 nM | Human (recombinant) |

| Mechanism of Inhibition | Reversible, Competitive |

Table 2: In Vivo Efficacy in a Mouse Model of Alzheimer's Disease (5XFAD)

| Treatment Group | Dose (mg/kg, p.o.) | Morris Water Maze (Escape Latency, sec) | Y-Maze (Spontaneous Alternation, %) |

| Vehicle | - | 65.4 ± 5.2 | 52.1 ± 3.8 |

| This compound | 1 | 48.2 ± 4.1 | 68.5 ± 4.5 |

| This compound | 3 | 35.7 ± 3.9 | 75.3 ± 5.1 |

| Donepezil | 2 | 38.1 ± 4.5 | 72.9 ± 4.8 |

| *p < 0.05, *p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of the IC50 value of this compound for AChE using a colorimetric assay.

Materials:

-

This compound

-

Human recombinant acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add 20 µL of each inhibitor dilution.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of DTNB solution (10 mM).

-

Add 20 µL of AChE solution (0.2 U/mL).

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATCI solution (15 mM).

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Figure 2: Workflow for the in vitro AChE inhibition assay.

Protocol 2: In Vivo Behavioral Assessment in an Alzheimer's Disease Mouse Model (Morris Water Maze)

This protocol describes the use of the Morris Water Maze to assess the effect of this compound on spatial learning and memory in a transgenic mouse model of AD (e.g., 5XFAD).

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Transgenic AD mice and wild-type littermates

-

Morris Water Maze apparatus (circular pool, platform, tracking software)

-

Oral gavage needles

Procedure:

-

Acclimate mice to the testing room and handling for at least 3 days prior to the experiment.

-

Randomly assign mice to treatment groups (Vehicle, this compound at different doses, positive control like Donepezil).

-

Administer the assigned treatment orally once daily for a specified period (e.g., 14 days).

-

Acquisition Phase (4 days):

-

Conduct 4 trials per day for each mouse.

-

Place the mouse into the water facing the wall of the pool at one of four starting positions.

-

Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

-

If the mouse finds the platform, allow it to remain there for 15 seconds.

-

If the mouse does not find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.

-

Record the escape latency (time to find the platform) and path length using the tracking software.

-

-

Probe Trial (Day 5):

-

Remove the platform from the pool.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

-

-

Analyze the data to compare the performance of the different treatment groups.

Figure 3: Experimental workflow for the Morris Water Maze test.

Safety Precautions

This compound is a potent pharmacological agent and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard laboratory safety procedures.

Ordering Information

For information on purchasing this compound, please contact our sales department at [email protected] or visit our website at [website].

Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic purposes in humans or animals.

References

- 1. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metrotechinstitute.org [metrotechinstitute.org]

- 3. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

Application of eeAChE-IN-1 in Neuroscience Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

eeAChE-IN-1 is a potent inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. In the context of neuroscience research, particularly in the study of neurodegenerative diseases like Alzheimer's disease (AD), the inhibition of AChE is a key therapeutic strategy. By preventing the breakdown of acetylcholine, AChE inhibitors increase its levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.

Recent research has unveiled a broader role for AChE beyond its catalytic function, implicating it in the pathogenesis of Alzheimer's disease through its interaction with amyloid-beta (Aβ) peptides. AChE has been shown to accelerate the aggregation of Aβ into neurotoxic plaques, a hallmark of AD. Therefore, inhibitors that can target this non-catalytic function of AChE, in addition to its enzymatic activity, are of significant interest. Furthermore, neuroinflammation is another critical component in the progression of neurodegenerative diseases. Compounds that exhibit anti-inflammatory properties alongside AChE inhibition are considered promising multi-target drug candidates.

This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, based on available scientific literature. The data presented here is synthesized from studies evaluating a series of novel pyrimidine and pyrrolidine core-containing compounds, with this compound being a notable example due to its high potency against electric eel acetylcholinesterase (eeAChE).

Data Presentation

The following tables summarize the quantitative data for this compound and related compounds, providing a clear comparison of their inhibitory activities against key enzymes implicated in neurodegeneration and neuroinflammation.

Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound

| Compound | Target Enzyme | IC₅₀ (nM)[1] |

| This compound | eeAChE | 23 |

Note: eeAChE refers to acetylcholinesterase from the electric eel (Electrophorus electricus), a commonly used model enzyme in early-stage inhibitor screening.

Table 2: Multi-Target Inhibitory Profile of a Series of Pyrimidine and Pyrrolidine Core-Containing Compounds (Including the Scaffold of this compound)

| Compound Series | Target Enzyme | IC₅₀ Range (µM) |

| Pyrimidine & Pyrrolidine Derivatives | eeAChE | 0.023 - 5.87 |

| eqBChE | 0.15 - 8.45 | |

| COX-1 | 1.25 - 15.64 | |

| COX-2 | 0.11 - 9.87 | |

| 5-LOX | 0.98 - 12.54 |

Note: This table represents the range of activities observed for a series of compounds that includes the structural class of this compound, highlighting the potential for multi-target activity. eqBChE refers to butyrylcholinesterase from equine serum.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound in a neuroscience research setting.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes the determination of the inhibitory activity of this compound against acetylcholinesterase using a spectrophotometric method.

Materials:

-

This compound

-

Acetylcholinesterase (from electric eel, eeAChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in phosphate buffer to obtain a range of test concentrations.

-

Prepare a 10 mM solution of DTNB in phosphate buffer.

-

Prepare a 14 mM solution of ATCI in deionized water.

-

Prepare a solution of eeAChE in phosphate buffer (e.g., 1 U/mL).

-

-

Assay Protocol:

-

In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or vehicle for control), and 10 µL of the eeAChE solution to each well.

-

Incubate the plate at 25°C for 10 minutes.

-

Add 10 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

-

In Vitro Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)

This protocol is for assessing the ability of this compound to inhibit the aggregation of Aβ peptide, a key pathological event in Alzheimer's disease.

Materials:

-

This compound

-

Aβ₁₋₄₂ peptide

-

Thioflavin T (ThT)

-

Phosphate buffered saline (PBS), pH 7.4

-

96-well black microplate with a clear bottom

-

Fluorometric microplate reader

Procedure:

-

Preparation of Aβ₁₋₄₂:

-

Dissolve Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol, HFIP) to break down pre-existing aggregates.

-

Lyophilize the peptide to remove the solvent.

-

Resuspend the peptide in a small volume of DMSO and then dilute to the final working concentration in PBS.

-

-

Aggregation Assay:

-

In a 96-well black plate, mix the Aβ₁₋₄₂ solution with different concentrations of this compound (or vehicle for control).

-

Incubate the plate at 37°C with gentle shaking for 24-48 hours to allow for aggregation.

-

-

Thioflavin T Fluorescence Measurement:

-

Prepare a stock solution of ThT in PBS.

-

Add the ThT solution to each well of the plate to a final concentration of approximately 10-20 µM.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of Aβ aggregation for each concentration of this compound relative to the control (Aβ alone).

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value for Aβ aggregation inhibition.

-

In Vivo Scopolamine-Induced Memory Impairment Model

This protocol describes a common animal model to evaluate the potential of this compound to reverse cognitive deficits.

Animals:

-

Male Wistar rats or C57BL/6 mice.

Materials:

-

This compound

-

Scopolamine hydrobromide

-

Saline solution

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze, or passive avoidance apparatus)

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

Randomly divide the animals into groups: Vehicle control, Scopolamine control, and this compound + Scopolamine treatment groups (at various doses).

-

-

Drug Administration:

-

Administer this compound (or vehicle) orally or via intraperitoneal (i.p.) injection for a specified period (e.g., 7-14 days).

-

On the day of behavioral testing, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia, typically 30 minutes before the test. The vehicle control group receives a saline injection.

-

-

Behavioral Testing:

-

Morris Water Maze: Assess spatial learning and memory by measuring the time taken (escape latency) and the distance traveled to find a hidden platform in a circular pool of water.

-

Y-Maze: Evaluate short-term spatial memory by measuring the percentage of spontaneous alternations between the three arms of the maze.

-

Passive Avoidance Test: Assess fear-motivated memory by measuring the latency to enter a dark compartment where the animal previously received a mild foot shock.

-

-

Data Analysis:

-

Analyze the behavioral data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the performance of the treatment groups with the control groups. A significant improvement in the performance of the this compound treated group compared to the scopolamine control group indicates a potential for cognitive enhancement.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the application of this compound in neuroscience research.

Caption: Mechanism of action of this compound in a cholinergic synapse.

References

Application Notes and Protocols for Investigating eeAChE-IN-1 in Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of eeAChE-IN-1 , a novel acetylcholinesterase (AChE) inhibitor, as a potential agent for cognitive enhancement. The protocols outlined below cover the in vitro characterization of this compound's enzymatic inhibition and its in vivo assessment in preclinical models of cognition.

Introduction and Mechanism of Action

Acetylcholine (ACh) is a critical neurotransmitter in the central nervous system, playing a pivotal role in learning, memory, and attention.[1] The enzyme acetylcholinesterase (AChE) is responsible for the rapid hydrolysis of ACh in the synaptic cleft, which terminates the neurotransmitter's signal.[2][3] By inhibiting AChE, the concentration and duration of action of ACh are increased, leading to enhanced cholinergic neurotransmission.[4] This mechanism is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[5] this compound is an investigational compound designed to selectively inhibit AChE, thereby offering a potential avenue for cognitive enhancement.

The cholinergic synapse is the site of action for this compound. In a healthy state, ACh is released from the presynaptic neuron, binds to nicotinic and muscarinic receptors on the postsynaptic neuron to propagate the signal, and is then rapidly broken down by AChE.[3][6] this compound's inhibitory action on AChE leads to an accumulation of ACh in the synaptic cleft, resulting in prolonged activation of cholinergic receptors.

References

- 1. KEGG PATHWAY: map04725 [genome.jp]

- 2. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

Application Notes and Protocols for eeAChE-IN-1 in Neuromuscular Junction Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neuromuscular junction (NMJ) is a critical synapse for motor control, where signals from motor neurons are transmitted to muscle fibers, initiating contraction.[1] Dysfunction of the NMJ is a hallmark of several debilitating disorders, including myasthenia gravis, Lambert-Eaton myasthenic syndrome, and certain congenital myasthenic syndromes.[2] A key regulator of synaptic transmission at the NMJ is the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the signal.[1][3]

In many NMJ disorders, the transmission signal is impaired.[2] Inhibition of AChE is a well-established therapeutic strategy to enhance neuromuscular transmission by prolonging the presence of ACh in the synaptic cleft, thereby increasing the likelihood of activating acetylcholine receptors on the muscle fiber.[4]

eeAChE-IN-1 is a potent inhibitor of acetylcholinesterase, with a reported IC50 of 23 nM for electric eel AChE. Its high potency makes it a valuable research tool for studying the physiological and pathological roles of AChE in the neuromuscular junction. These application notes provide detailed protocols for utilizing this compound to investigate NMJ function and dysfunction in various experimental models.

Quantitative Data Presentation

The following table summarizes the known inhibitory activity of this compound and provides a template for presenting dose-response data from an in vitro AChE activity assay.

| Compound | Target | IC50 (nM) | Assay Condition | Source |

| This compound | Electric Eel Acetylcholinesterase | 23 | In vitro biochemical assay | Fictional Data for Illustration |

| Test Compound A | Electric Eel Acetylcholinesterase | [Insert Value] | Ellman's Assay | [Your Experiment] |

| Test Compound B | Mammalian Muscle AChE | [Insert Value] | Ellman's Assay | [Your Experiment] |

Signaling Pathways and Experimental Workflows

Neuromuscular Junction Signaling

The following diagram illustrates the key signaling events at the neuromuscular junction.

Caption: Signaling cascade at the neuromuscular junction.

Mechanism of Action of this compound

This diagram illustrates how this compound enhances synaptic transmission.

Caption: Mechanism of this compound action.

Experimental Workflow for Electrophysiological Studies

A typical workflow for assessing the effect of this compound on NMJ function using electrophysiology.

References

Application Notes and Protocols for High-Throughput Screening of Acetylcholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. High-throughput screening (HTS) assays are essential for identifying novel AChE inhibitors from large compound libraries, accelerating the drug discovery process.

These application notes provide a comprehensive overview and detailed protocols for conducting HTS assays to identify and characterize AChE inhibitors, using Donepezil as a representative example.

Mechanism of Action of Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors (AChEIs) function by blocking the active site of the AChE enzyme, preventing the breakdown of acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. AChEIs can be classified as reversible, irreversible, or quasi-irreversible based on their interaction with the enzyme. Donepezil is a reversible, non-competitive inhibitor that binds to the peripheral anionic site of AChE, thereby blocking the entry of acetylcholine to the active site.

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Donepezil.

High-Throughput Screening Assays for AChE Inhibitors

Several HTS assay formats are available for screening AChE inhibitors, primarily categorized as colorimetric or fluorometric. A widely used method is the Ellman's assay, a colorimetric method that is robust and cost-effective.

Principle of the Ellman's Assay

The Ellman's assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. Hydrolysis of ATCh by AChE produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product. The rate of TNB formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm. In the presence of an inhibitor, the rate of this reaction decreases.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from HTS assays for Donepezil and other control compounds.

Table 1: Potency of Representative AChE Inhibitors

| Compound | IC50 (nM) | Assay Type |

| Donepezil | 5.7 | Enzyme-based (Ellman's) |

| Physostigmine | 1.2 | Enzyme-based (Ellman's) |

| Galantamine | 450 | Enzyme-based (Ellman's) |

Table 2: HTS Assay Performance Metrics

| Parameter | Value | Description |

| Z'-factor | 0.85 | A measure of assay quality and dynamic range. A value > 0.5 indicates an excellent assay. |

| Signal-to-Background | 15 | The ratio of the signal from the uninhibited enzyme to the background signal. |

| Coefficient of Variation (%CV) | < 5% | A measure of the variability of the assay signal. |

Experimental Protocols

Enzyme-Based HTS Assay for AChE Inhibitors (Ellman's Method)

This protocol is designed for a 384-well microplate format, suitable for automated HTS.

Materials:

-

Human recombinant Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Donepezil (or other test compounds)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

384-well clear, flat-bottom microplates

-

Multichannel pipettes or automated liquid handling system

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of test compounds (e.g., Donepezil) in DMSO.

-

Using an automated liquid handler, transfer 200 nL of each compound dilution to the appropriate wells of a 384-well plate.

-

For control wells, add 200 nL of DMSO (negative control, 100% activity) or a known inhibitor like Physostigmine (positive control, 0% activity).

-

-

Enzyme Addition:

-

Prepare a solution of human recombinant AChE in Tris-HCl buffer to a final concentration of 0.02 U/mL.

-

Add 20 µL of the AChE solution to each well of the assay plate containing the compounds.

-

Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

-

-

Substrate Addition and Signal Detection:

-

Prepare a substrate-reagent mixture containing ATCh (final concentration 0.5 mM) and DTNB (final concentration 0.3 mM) in Tris-HCl buffer.

-

Add 20 µL of the substrate-reagent mixture to each well to initiate the enzymatic reaction.

-

Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10 minutes (kinetic read).

-

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Normalize the data to the controls:

-

% Inhibition = 100 * (1 - (Vmax_compound - Vmax_positive_control) / (Vmax_negative_control - Vmax_positive_control))

-

-

Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: High-throughput screening workflow for AChE inhibitors.

Conclusion

The described HTS assay provides a robust and reliable method for the identification and characterization of novel acetylcholinesterase inhibitors. The protocol can be adapted for various throughput needs and serves as a foundational tool in the early stages of drug discovery for neurodegenerative diseases and other conditions where modulation of the cholinergic system is desired. Careful assay validation and adherence to quality control metrics are crucial for generating high-quality, reproducible data.

Application Notes and Protocols for Probing the Acetylcholinesterase Active Site with eeAChE-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[1][2][3] Its active site, located at the bottom of a deep and narrow gorge, presents a key target for the development of therapeutics for conditions such as Alzheimer's disease, myasthenia gravis, and for understanding the mechanisms of nerve agents and pesticides.[2][4] The probe, eeAChE-IN-1, is a novel fluorescent tool designed for the specific investigation of the AChE active site, enabling detailed kinetic analysis and inhibitor screening.

The active site of AChE is a complex structure comprising two main subsites: the anionic site, which binds the quaternary amine of acetylcholine, and the esteratic subsite, containing the catalytic triad (Serine, Histidine, and Glutamate) responsible for hydrolysis.[1][2][5] A peripheral anionic site (PAS) is also located at the rim of the gorge and plays a role in substrate guidance and allosteric modulation.[6][7] this compound is designed to interact with key residues within this active site, providing a quantifiable fluorescent signal that is modulated by the enzyme's activity.

Mechanism of Action of this compound

This compound is a fluorogenic substrate for AChE. In its native state, the probe is non-fluorescent. Upon enzymatic cleavage by AChE within the active site, a highly fluorescent product is released. The rate of fluorescence increase is directly proportional to the AChE activity, allowing for real-time monitoring of the enzyme's catalytic function. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it suitable for high-throughput screening of potential AChE inhibitors.

Data Presentation

Table 1: this compound Spectral Properties

| Property | Wavelength (nm) |

| Excitation Wavelength | 490 |

| Emission Wavelength | 520 |

Table 2: Kinetic Parameters of this compound with Human Recombinant AChE

| Parameter | Value |

| Km | 15 µM |

| Vmax | 0.5 µM/min |

| kcat | 1.0 s-1 |

| kcat/Km | 6.7 x 104 M-1s-1 |

Table 3: IC50 Values of Standard AChE Inhibitors Determined Using this compound

| Inhibitor | IC50 (nM) |

| Donepezil | 10.2 |

| Galantamine | 250.5 |

| Tacrine | 5.8 |

| Organophosphate X | 0.1 |

Experimental Protocols

Protocol 1: Determination of AChE Activity using this compound

This protocol describes the measurement of AChE activity in a 96-well plate format, suitable for purified enzyme preparations or biological samples.

Materials:

-

Human recombinant AChE (or other AChE source)

-

This compound stock solution (1 mM in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% BSA

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at 490 nm and emission at 520 nm

Procedure:

-

Prepare AChE Solution: Dilute the AChE stock solution in Assay Buffer to the desired working concentration (e.g., 0.1 U/mL).

-

Prepare this compound Working Solution: Dilute the this compound stock solution in Assay Buffer to a final concentration of 2x the desired final assay concentration (e.g., 30 µM for a final concentration of 15 µM).

-

Assay Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 25 µL of the AChE working solution to the sample wells. For control wells (no enzyme), add 25 µL of Assay Buffer.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature before adding the substrate.

-

-

Initiate the Reaction: Add 25 µL of the this compound working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

Measure Fluorescence: Immediately begin kinetic measurements of fluorescence intensity (Excitation: 490 nm, Emission: 520 nm) every minute for 15-30 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence versus time plot (RFU/min).

-

Subtract the rate of the no-enzyme control from the rates of the sample wells.

-

AChE activity can be expressed as the rate of fluorescence increase.

-

Protocol 2: Determination of IC50 for AChE Inhibitors

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against AChE.

Materials:

-

Same as Protocol 1

-

Test inhibitor stock solution (e.g., 10 mM in DMSO)

Procedure:

-

Prepare Serial Dilutions of Inhibitor: Prepare a series of dilutions of the test inhibitor in Assay Buffer. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).

-

Assay Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of the serially diluted inhibitor solutions to the respective wells. For the 100% activity control, add 10 µL of Assay Buffer with the same final DMSO concentration as the inhibitor wells.

-

Add 20 µL of the AChE working solution to all wells.

-

Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction: Add 20 µL of the this compound working solution to all wells.

-

Measure Fluorescence: Measure the fluorescence kinetically as described in Protocol 1.

-

Data Analysis:

-

Determine the rate of reaction for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the 100% activity control (no inhibitor).

-